molecular formula C10H18N2O2S B14329526 N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine CAS No. 105099-14-7

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine

Cat. No.: B14329526
CAS No.: 105099-14-7
M. Wt: 230.33 g/mol
InChI Key: YWCBQQIRMJYFHS-QMMMGPOBSA-N
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Description

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine is a complex organic compound that features a unique azepine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the azepine ring. The exact synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine can undergo a variety of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.

Scientific Research Applications

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved can vary depending on the context of its use and the specific biological systems being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methoxybenzenamine
  • 4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide
  • (Hexahydro-1-methyl-2H-azepin-2-ylidene)thiourea

Uniqueness

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine is unique due to its specific azepine ring structure and the presence of the L-cysteine moiety. This combination of features imparts distinctive chemical properties and potential biological activities that set it apart from other similar compounds.

Properties

CAS No.

105099-14-7

Molecular Formula

C10H18N2O2S

Molecular Weight

230.33 g/mol

IUPAC Name

(2R)-2-[(1-methylazepan-2-ylidene)amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C10H18N2O2S/c1-12-6-4-2-3-5-9(12)11-8(7-15)10(13)14/h8,15H,2-7H2,1H3,(H,13,14)/t8-/m0/s1

InChI Key

YWCBQQIRMJYFHS-QMMMGPOBSA-N

Isomeric SMILES

CN1CCCCCC1=N[C@@H](CS)C(=O)O

Canonical SMILES

CN1CCCCCC1=NC(CS)C(=O)O

Origin of Product

United States

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